1-(2,6-dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
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Overview
Description
1-(2,6-dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a chemical compound that belongs to the class of benzazepines. This compound is characterized by the presence of a benzazepine ring system substituted with a 2,6-dichlorobenzyl group. Benzazepines are known for their diverse pharmacological activities, making them of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,6-dichlorobenzyl chloride from 2,6-dichlorotoluene through benzylic chlorination.
Formation of Benzazepine Ring: The benzazepine ring is formed by cyclization reactions involving appropriate precursors such as phenylacetic acid derivatives and amines.
Final Coupling: The final step involves coupling the 2,6-dichlorobenzyl chloride with the benzazepine ring system under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and safety. These methods often utilize microchannel reactors to optimize reaction conditions and minimize the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different pharmacological properties.
Scientific Research Applications
1-(2,6-dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,6-dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may modulate the activity of these receptors, leading to changes in neurotransmission and subsequent physiological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Dichlorobenzyl)piperazine: Shares the 2,6-dichlorobenzyl group but has a different core structure.
2,6-Dichlorobenzyl alcohol: A simpler compound with similar substituents but lacking the benzazepine ring.
Uniqueness
1-(2,6-dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is unique due to its benzazepine ring system, which imparts distinct pharmacological properties. The presence of the 2,6-dichlorobenzyl group further enhances its biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO/c18-14-7-4-8-15(19)13(14)11-20-16-9-2-1-5-12(16)6-3-10-17(20)21/h1-2,4-5,7-9H,3,6,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZWPQHLFAJMMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C(=O)C1)CC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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